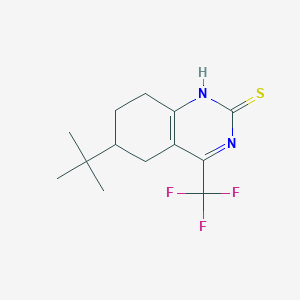![molecular formula C23H24N4O2S B11583419 1-[3-(methylsulfanyl)-6-[4-(propan-2-yl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one](/img/structure/B11583419.png)
1-[3-(methylsulfanyl)-6-[4-(propan-2-yl)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-(4-ISOPROPYLPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE is a complex organic compound that belongs to the class of triazino-benzoxazepine derivatives This compound is characterized by its unique structure, which includes an isopropylphenyl group, a methylsulfanyl group, and a triazino-benzoxazepine core
準備方法
The synthesis of 1-[6-(4-ISOPROPYLPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE involves multiple steps, typically starting with the preparation of the triazino-benzoxazepine core. The synthetic route often includes the following steps:
Formation of the triazino-benzoxazepine core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazino-benzoxazepine ring system.
Introduction of the isopropylphenyl group: This step involves the substitution of the triazino-benzoxazepine core with an isopropylphenyl group using suitable reagents and conditions.
Introduction of the methylsulfanyl group: This step involves the substitution of the triazino-benzoxazepine core with a methylsulfanyl group using suitable reagents and conditions.
Final functionalization:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to achieve high yields and purity, as well as scalability for large-scale production.
化学反応の分析
1-[6-(4-ISOPROPYLPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The triazino-benzoxazepine core can undergo reduction reactions to form reduced derivatives.
Substitution: The isopropylphenyl group can undergo substitution reactions to introduce different functional groups.
Hydrolysis: The propanone group can undergo hydrolysis to form corresponding alcohols and acids.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts and solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-[6-(4-ISOPROPYLPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological processes and as a probe to investigate the function of specific biomolecules.
Medicine: This compound has potential therapeutic applications, including as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 1-[6-(4-ISOPROPYLPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE involves its interaction with specific molecular targets and pathways. The isopropylphenyl group and the triazino-benzoxazepine core are believed to play a key role in its biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to modulation of their function and subsequent biological effects.
類似化合物との比較
1-[6-(4-ISOPROPYLPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE can be compared with other similar compounds, such as:
- 6-[4-(cyclopentyloxy)phenyl]-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 1-[7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-naphthyl ethyl ether
These compounds share structural similarities with 1-[6-(4-ISOPROPYLPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE but differ in the specific substituents and functional groups attached to the triazino-benzoxazepine core. The unique combination of substituents in 1-[6-(4-ISOPROPYLPHENYL)-3-(METHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-PROPANONE contributes to its distinct chemical and biological properties.
特性
分子式 |
C23H24N4O2S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
1-[3-methylsulfanyl-6-(4-propan-2-ylphenyl)-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one |
InChI |
InChI=1S/C23H24N4O2S/c1-5-19(28)27-18-9-7-6-8-17(18)20-21(24-23(30-4)26-25-20)29-22(27)16-12-10-15(11-13-16)14(2)3/h6-14,22H,5H2,1-4H3 |
InChIキー |
FKEIPJGEJTWOOH-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=C(C=C4)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(3-Chlorophenyl)-2-furyl]-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B11583346.png)
![(E)-3-[2-(4-Chloro-phenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(toluene-4-sulfonyl)-acrylonitrile](/img/structure/B11583350.png)
![N-(2,4-dimethylphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11583378.png)
![2-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B11583384.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11583391.png)

![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11583393.png)
![1-(3-Hydroxyphenyl)-7-methyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11583402.png)
![6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11583404.png)
![ethyl 2-[1-(4-ethylphenyl)-7-methyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11583406.png)
![4-Methyl-4-{2-[3-(4-methylphenyl)propoxy]-2-oxoethyl}morpholin-4-ium](/img/structure/B11583409.png)
![1-[2-(diethylamino)ethyl]-N-(2,5-dimethoxybenzyl)-1H-benzimidazol-2-amine](/img/structure/B11583410.png)
![(2E)-N-[2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B11583414.png)

